
3-(4-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-Methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a methoxypropyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached via an alkylation reaction, where a methoxypropyl halide reacts with the pyrazole derivative in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(4-Methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the methoxypropyl group.
3-(4-Methoxyphenyl)-N-(3-hydroxypropyl)-1-methyl-1H-pyrazole-5-carboxamide: Contains a hydroxypropyl group instead of a methoxypropyl group.
3-(4-Methoxyphenyl)-N-(3-ethylpropyl)-1-methyl-1H-pyrazole-5-carboxamide: Contains an ethylpropyl group instead of a methoxypropyl group.
Uniqueness
3-(4-Methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both methoxyphenyl and methoxypropyl groups, which confer distinct chemical and biological properties
Biological Activity
3-(4-methoxyphenyl)-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of hydrazine derivatives and various carbonyl compounds. The general synthetic route can be summarized as follows:
- Formation of Pyrazole Ring : Reaction of 4-methoxyphenyl hydrazine with an appropriate carbonyl compound.
- Carboxamide Formation : Introduction of the carboxamide group through acylation or amidation reactions.
Biological Activity
The biological activity of this compound has been investigated in various contexts, revealing several notable effects:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against a range of bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it inhibits the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases. Specifically, it has been noted to inhibit COX-2 enzyme activity, which plays a critical role in inflammation pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro tests on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have shown that the compound induces apoptosis and inhibits cell proliferation:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 45 |
A549 | 50 |
This suggests a mechanism involving cell cycle arrest and programmed cell death.
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis and antimicrobial evaluation of various pyrazole derivatives, including this compound. The results indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Mechanisms : Research conducted at King Abdulaziz University demonstrated that similar pyrazole compounds significantly reduced inflammation markers in animal models, supporting their potential therapeutic use in inflammatory diseases.
- Anticancer Research : A publication in Cancer Letters reported on the anticancer effects of pyrazole derivatives, noting that those with methoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines.
Properties
Molecular Formula |
C16H21N3O3 |
---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-(3-methoxypropyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H21N3O3/c1-19-15(16(20)17-9-4-10-21-2)11-14(18-19)12-5-7-13(22-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,17,20) |
InChI Key |
QBNPELFIZXVUEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCCCOC |
Origin of Product |
United States |
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